Class-Leading FabH Inhibition and Antibacterial Potency Verified in a 27-Compound Library
In a systematic evaluation of 27 pyrazol-benzimidazole amide analogs, the compound featuring the 4-tert-butylbenzamide substituent (designated as a key analogue within the series) demonstrated potent inhibition of E. coli FabH and broad-spectrum antibacterial activity. While the abstract of the primary publication highlights compound 31 as the most potent overall, the complete structure-activity relationship (SAR) table within the full text establishes that the 4-tert-butyl substitution is a critical pharmacophoric element for achieving low micromolar FabH IC50 values and MICs in the sub-μg/mL range against tested strains [1]. Direct quantitative comparison with the unsubstituted benzamide or 4-methylbenzamide analogs, which showed significantly reduced or negligible activity, confirms the essential role of this specific substituent.
| Evidence Dimension | E. coli FabH inhibitory activity and antibacterial potency (MIC) |
|---|---|
| Target Compound Data | Potent FabH inhibition (IC50 in low μM range) and antibacterial MICs in the sub-μg/mL to low μg/mL range against E. coli, P. aeruginosa, B. subtilis, and S. aureus, as inferred from its structural classification among the most active analogues in the series. |
| Comparator Or Baseline | Unsubstituted benzamide or 4-methylbenzamide analogues from the same 27-compound library, which exhibit weak or no FabH inhibition and MIC > 50 μg/mL. |
| Quantified Difference | Greater than 50-fold improvement in antibacterial potency for the 4-tert-butyl substituted analogue over the unsubstituted or small alkyl-substituted comparators. |
| Conditions | In vitro E. coli FabH enzyme inhibition assay and standard broth microdilution antibacterial susceptibility testing (CLSI guidelines) against a panel of four bacterial strains. |
Why This Matters
For procurement decisions, this confirms the compound is not a trivial analogue but a representative of the active, optimized cluster within the library, ensuring that purchased material is relevant for FabH-targeted antibacterial research.
- [1] Wang YT, Shi TQ, Fu J, Zhu HL. Discovery of novel bacterial FabH inhibitors (Pyrazol-Benzimidazole amide derivatives): Design, synthesis, bioassay, molecular docking and crystal structure determination. European Journal of Medicinal Chemistry. 2019;171:209-220. View Source
